molecular formula C15H16N4O2S B12160387 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12160387
M. Wt: 316.4 g/mol
InChI Key: GAMCYGMITIQSIM-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule designed for pharmacological research, integrating a 1,3,4-thiadiazole core with an indole-acetamide moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating new agents that act on the central nervous system (CNS). The 1,3,4-thiadiazole scaffold is a well-characterized pharmacophore known to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to high in vivo stability and low toxicity. Notably, derivatives of this scaffold have demonstrated an ability to cross the blood-brain barrier, making them suitable candidates for neuropharmacological studies . The specific pharmacophoric pattern of the 1,3,4-thiadiazole ring, which often includes a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group, is associated with anticonvulsant efficacy, potentially via the GABAergic system by preventing abnormal neuronal firing in the brain . Furthermore, structurally related acetamide-linked 1,3,4-thiadiazole derivatives have been reported to function as apoptosis inducers via the caspase activation pathway, indicating potential applications in oncology research . This product is intended for in vitro and in vivo research to further elucidate these mechanisms. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C15H16N4O2S/c1-19-8-10(11-5-3-4-6-12(11)19)7-13(20)16-15-18-17-14(22-15)9-21-2/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)

InChI Key

GAMCYGMITIQSIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

  • Methoxymethylation: : The thiadiazole ring is then functionalized with a methoxymethyl group. This can be achieved by reacting the thiadiazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Indole Derivative Preparation: : The indole moiety is prepared by methylating indole at the nitrogen position using methyl iodide in the presence of a base.

  • Coupling Reaction: : The final step involves coupling the methoxymethylated thiadiazole with the indole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the thiadiazole ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide have shown significant activity against various bacterial strains. In vitro tests indicated that these derivatives could inhibit the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum, suggesting potential use in agricultural applications as antifungal agents .

CompoundTarget PathogenInhibition Rate (%)
51mX. oryzae30
51mF. graminearum56

Anticancer Properties

The anticancer potential of thiadiazole derivatives has also been explored. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against prostate cancer (PC3) and colon cancer (HT-29) cell lines using the MTT assay, revealing promising results with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Cell LineCompoundIC50 (µM)
PC33d15
HT-293h20

Antiviral Activity

Research has also pointed towards the antiviral properties of thiadiazole derivatives. Compounds containing the thiadiazole moiety have been evaluated for their efficacy against viral infections, particularly in inhibiting viral replication processes. These findings suggest that this compound could be further studied for antiviral applications .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A recent study synthesized a series of thiadiazole derivatives, including those structurally related to this compound. The synthesized compounds underwent biological evaluation for antimicrobial and anticancer activities. Notably, some derivatives exhibited potent activity against resistant strains of bacteria and showed significant cytotoxicity against cancer cell lines compared to standard drugs .

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the structure-activity relationships (SAR) of thiadiazole-containing compounds. The study highlighted how modifications to the thiadiazole ring and substituents influenced biological activity. It was found that the methoxymethyl group significantly enhanced both antimicrobial and anticancer properties, validating the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Core Thiadiazole Modifications

The 1,3,4-thiadiazole ring is a critical pharmacophore. Key analogs and their substituents include:

Compound Thiadiazole Substituent Acetamide-Linked Group Key Properties Source
Target Compound 5-(Methoxymethyl) 1-Methylindole Enhanced metabolic stability
2-(2-tert-Butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(Methoxymethyl) 2-tert-Butylphenoxy Higher lipophilicity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(4-methylbenzyl)-1H-indol-3-yl)sulfanylacetamide 5-(Ethylthio) 1-(4-Methylbenzyl)indole Reactive thioether linkage
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives 5-Mercapto Phenyl or substituted phenyl Thiol reactivity

Key Observations:

  • Methoxymethyl vs. Thiol/Ethylthio: The methoxymethyl group in the target compound improves stability compared to thiol-containing analogs (e.g., 5-mercapto derivatives), which may oxidize or form disulfides .
  • Phenoxy vs. Indole: The 2-tert-butylphenoxy analog () lacks the indole’s aromatic π-system, reducing hydrogen-bonding capacity but increasing steric bulk, which may affect target binding .

Acetamide-Linked Moieties

The indole group distinguishes the target compound from other analogs:

Compound Acetamide Group Biological Implications
Target Compound 1-Methylindole Enhanced CNS penetration due to lipophilicity; methyl substitution blocks indole NH, reducing metabolic oxidation
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Phenoxy Lower aromatic bulk may reduce receptor affinity compared to indole
2-[(6-Fluorobenzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Benzothiazole Nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity

Key Observations:

  • Indole vs. Benzothiazole/Phenoxy: The indole moiety provides a planar aromatic system capable of π-π stacking, while benzothiazole () introduces additional hydrogen-bonding sites. Phenoxy groups () are less bulky but lack the indole’s heterocyclic diversity .

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{10}H_{12}N_{4}O_{2}S
  • Molecular Weight : 240.29 g/mol
  • CAS Number : 15884-86-3

Key Structural Features

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the indole moiety further enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of compounds containing thiadiazole and indole structures exhibit significant anticancer properties. For instance, studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29.

CompoundCell LineIC50 (µM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These results suggest that modifications in the structure can lead to enhanced activity against cancer cells .

Antimicrobial Activity

The thiadiazole derivatives have also been evaluated for their antimicrobial properties. The structure–activity relationship studies revealed that the presence of electron-withdrawing groups significantly increases antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, akin to the action of colchicine. This suggests a potential for developing new chemotherapeutic agents based on this scaffold .

Case Studies

  • Thiadiazole Derivatives in Cancer Therapy : A study on various thiadiazole derivatives highlighted their effectiveness in inhibiting tumor growth in vivo and in vitro settings, emphasizing their role as potential anticancer agents .
  • Antimicrobial Efficacy : Another study reported that certain derivatives showed potent activity against resistant bacterial strains, indicating their potential as new antibiotics .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substitution patterns on the thiadiazole ring affect biological activity.
  • Electron-donating groups enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy.

This information can guide future synthesis efforts to optimize the biological activity of related compounds.

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